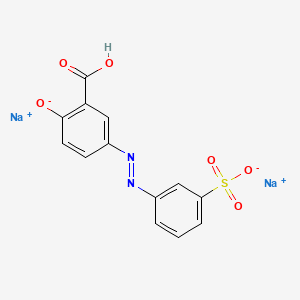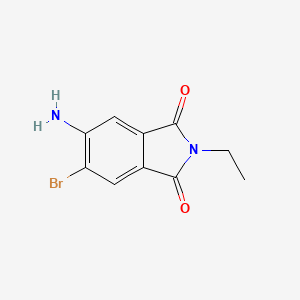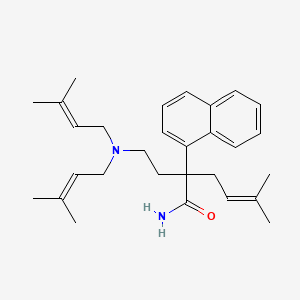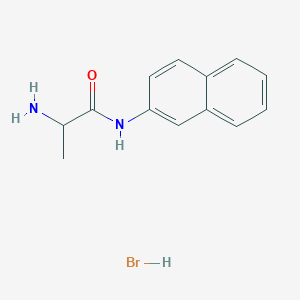
Mordant Yellow 66
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mordant Yellow 66, also known as sodium (E)-3-((3-carboxy-4-hydroxyphenyl)diazenyl)benzenesulfonate, is a synthetic azo dye. It is primarily used in textile dyeing and printing due to its ability to form strong complexes with metal ions, which enhances the dye’s fastness properties. This compound is part of the mordant dye class, which requires a mordant to fix the dye onto the fabric.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mordant Yellow 66 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, typically 3-aminobenzoic acid, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the dye in its solid form.
Chemical Reactions Analysis
Types of Reactions: Mordant Yellow 66 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo bond can be reduced to form aromatic amines, which can further react to form other compounds.
Substitution: The sulfonate and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include sulfonic acids and carboxylic acids.
Reduction: Aromatic amines are the primary products.
Substitution: Various substituted aromatic compounds can be formed.
Scientific Research Applications
Mordant Yellow 66 has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in histological staining to highlight specific tissue structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used in textile dyeing and printing, as well as in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Mordant Yellow 66 involves the formation of coordination complexes with metal ions. These complexes enhance the dye’s affinity for the substrate, improving its fastness properties. The dye interacts with the substrate through van der Waals forces, hydrogen bonding, and covalent bonding, depending on the nature of the substrate and the mordant used.
Comparison with Similar Compounds
- Mordant Yellow 10
- Mordant Yellow 12
- Mordant Yellow 16
Comparison: Mordant Yellow 66 is unique due to its specific molecular structure, which provides distinct fastness properties and color shades. Compared to Mordant Yellow 10 and Mordant Yellow 12, this compound offers better stability and a broader range of applications in textile dyeing. Mordant Yellow 16, on the other hand, has similar applications but differs in its molecular structure, leading to variations in dyeing properties and color fastness.
Properties
Molecular Formula |
C13H8N2Na2O6S |
|---|---|
Molecular Weight |
366.26 g/mol |
IUPAC Name |
disodium;3-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H10N2O6S.2Na/c16-12-5-4-9(7-11(12)13(17)18)15-14-8-2-1-3-10(6-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI Key |
LHSGMJRHVYNSFL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate](/img/structure/B12281064.png)
![2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12281068.png)


![N-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12281087.png)
![rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12281097.png)

![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B12281110.png)






